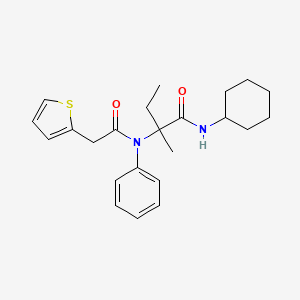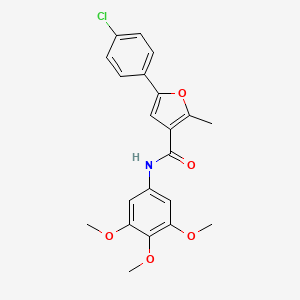![molecular formula C21H23NO4 B11465393 5,5-diethyl-8,9-dimethoxy-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one](/img/structure/B11465393.png)
5,5-diethyl-8,9-dimethoxy-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-diethyl-8,9-dimethoxy-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one is a complex organic compound belonging to the class of isoindoloquinolines This compound is characterized by its unique fused heterocyclic structure, which includes both isoindole and benzoxazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-diethyl-8,9-dimethoxy-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one typically involves multi-step organic reactions. One common method involves the reaction of enamides with N-aryl compounds under Lewis-acid mediated conditions. This reaction affords the desired fused heterocyclic isoindolinones in high yields and diastereoselectivities . The stereochemical outcome of this transformation indicates a stepwise reaction pathway.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
5,5-diethyl-8,9-dimethoxy-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoindoloquinolines, depending on the specific reagents and conditions used.
Scientific Research Applications
5,5-diethyl-8,9-dimethoxy-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It can be used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,5-diethyl-8,9-dimethoxy-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6H-isoindolo[2,1-a]indoles
- 5,6-dihydroindolo[2,1-a]isoquinolines
- 6,7-dihydro-5H-benzo[c]azepino[2,1-a]indoles
Uniqueness
5,5-diethyl-8,9-dimethoxy-5H-isoindolo[2,1-a][3,1]benzoxazin-11(6aH)-one stands out due to its specific substitution pattern and the presence of both diethyl and dimethoxy groups.
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
5,5-diethyl-8,9-dimethoxy-6aH-isoindolo[2,3-a][3,1]benzoxazin-11-one |
InChI |
InChI=1S/C21H23NO4/c1-5-21(6-2)15-9-7-8-10-16(15)22-19(23)13-11-17(24-3)18(25-4)12-14(13)20(22)26-21/h7-12,20H,5-6H2,1-4H3 |
InChI Key |
ROZNMSFWVYTQEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2N3C(O1)C4=CC(=C(C=C4C3=O)OC)OC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B11465312.png)
![ethyl 7-(3-methoxypropyl)-6-(2-naphthalen-2-yloxyacetyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11465330.png)
![N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-3-methylbenzamide](/img/structure/B11465334.png)

![7-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11465343.png)

![3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-methyl-7-propyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11465357.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2-chloropyridin-3-yl)propanamide](/img/structure/B11465365.png)
![2-(2,4,5,7,8,16-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaen-3-ylsulfanyl)-1-morpholin-4-ylethanone](/img/structure/B11465369.png)

![1-(4-Chlorophenyl)-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11465376.png)
![N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B11465382.png)
![6-ethoxy-4-methyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11465387.png)
![3-ethoxy-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B11465388.png)
